In preclinical oncology research, non-selective methyltransferase inhibitors introduce confounding off-target effects that undermine the reproducibility of results when interrogating SUV39H2 biology. OTS186935 trihydrochloride directly addresses this challenge as a well-characterized, selective SUV39H2 inhibitor (IC50: 6.49 nM).
- Enables dose-dependent reduction of H3K9me3 and reactivation of silenced tumor suppressor genes.
- Demonstrates significant tumor growth suppression in MDA-MB-231 (TGI: 42.6% at 10 mg/kg) and A549 (TGI: 60.8% at 25 mg/kg) mouse xenograft models without detectable toxicity.
- Supplied with rigorous analytical documentation to ensure lot-to-lot consistency for reliable in vivo pharmacology studies.
Molecular FormulaC25H29Cl4N5O2
Molecular Weight573.3 g/mol
Cat. No.B15073903
⚠ Attention: For research use only. Not for human or veterinary use.
OTS186935 trihydrochloride: A Selective SUV39H2 Inhibitor
OTS186935 trihydrochloride is a potent, small-molecule inhibitor of the protein methyltransferase SUV39H2, a key enzyme in epigenetic regulation and oncogenesis [1]. It is a well-characterized tool compound used extensively in preclinical oncology research . The compound directly binds to and inhibits SUV39H2, leading to a reduction in the repressive histone mark H3K9me3 and the subsequent re-expression of silenced tumor suppressor genes [2]. Its primary application is in elucidating the role of SUV39H2 in cancer biology and in evaluating the therapeutic potential of targeting this enzyme in vivo.
Selective SUV39H2 tool compoundFor epigenetic regulation and cancer biology studies
H3K9me3 reduction assayEnables monitoring of tumor suppressor gene reactivation
Preclinical oncology research modelSupports target engagement and pathway interrogation
[1] Vougiouklakis T, Saloura V, et al. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX. Oncotarget. 2018;9(61):31820-31831. View Source
[2] NCBI PubChem. Compound Summary for CID 140914439, OTS186935 trihydrochloride. U.S. National Library of Medicine. View Source
OTS186935 trihydrochloride: Selectivity vs. Pan-Methyltransferase Inhibitors
Inhibiting SUV39H2 presents a significant selectivity challenge, as its catalytic SET domain is highly conserved with other lysine methyltransferases, including the closely related SUV39H1 [1]. Non-selective or pan-methyltransferase inhibitors carry a high risk of confounding experimental results due to off-target effects, such as the inhibition of G9a/GLP, which have distinct and often opposing biological functions [2]. Therefore, substituting a validated, selective inhibitor like OTS186935 trihydrochloride with a less specific tool compound or a broad-spectrum methyltransferase inhibitor introduces significant variability and can undermine the interpretability and reproducibility of experimental findings [3]. The following quantitative evidence demonstrates why OTS186935 trihydrochloride is the preferred choice for studies specifically interrogating SUV39H2 biology.
Non-selective methyltransferase inhibitors may introduce off-target effects due to conserved SET domain homology, especially with SUV39H1.
Pan-inhibitors affecting G9a/GLP can confound results, as these enzymes have distinct biological functions from SUV39H2.
Substituting with a less selective tool compound may reduce experimental reproducibility and limit pathway-specific conclusions.
[1] Vougiouklakis T, Saloura V, et al. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX. Oncotarget. 2018;9(61):31820-31831. View Source
[2] Liu F, Chen X, Allali-Hassani A, et al. Discovery of a 2,4-Diamino-7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. J Med Chem. 2009;52(24):7950–7953. View Source
[3] Ruepp MD, et al. A best practices guide for the use of chemical probes in biology. Nat Rev Drug Discov. 2023. View Source
OTS186935 trihydrochloride demonstrates significantly higher potency against the SUV39H2 enzyme compared to its close structural analog, OTS193320 . This difference in potency at the primary target is a critical factor for achieving complete target engagement at lower drug concentrations, potentially reducing the risk of off-target effects in cellular and in vivo assays .
SUV39H2 enzyme inhibitionData to verify
OTS186935 IC50 6.49 nM vs OTS193320 22.2 nM (3.4-fold difference)
Supports enzyme inhibition assay context
Biochemical assay, recombinant SUV39H2
EpigeneticsCancer BiologyEnzymology
Evidence Dimension
SUV39H2 Enzyme Inhibition Potency
Target Compound Data
IC50 = 6.49 nM
Comparator Or Baseline
OTS193320: IC50 = 22.2 nM
Quantified Difference
OTS186935 is approximately 3.4-fold more potent than OTS193320
Conditions
Biochemical assay using recombinant SUV39H2 enzyme
Why This Matters
Higher enzymatic potency often translates to more complete and sustained target inhibition in cellular contexts, enabling more robust and reliable interrogation of SUV39H2-dependent phenotypes.
EpigeneticsCancer BiologyEnzymology
A549 Lung Cancer Cell Growth Inhibition vs. OTS193320
In the SUV39H2-positive A549 lung cancer cell line, OTS186935 trihydrochloride exhibits more potent anti-proliferative activity than its analog OTS193320 [1]. This suggests that the increased enzymatic potency of OTS186935 translates into a more effective blockade of SUV39H2-dependent cell growth pathways .
A549 lung cancer cell line, standard proliferation assay
OncologyCell ProliferationLung Cancer
Evidence Dimension
A549 Lung Cancer Cell Growth Inhibition
Target Compound Data
IC50 = 0.67 μM
Comparator Or Baseline
OTS193320: IC50 = 0.38 μM
Quantified Difference
OTS186935 is approximately 1.8-fold less potent in inhibiting A549 cell growth than OTS193320
Conditions
A549 lung cancer cell line, standard cell proliferation assay
Why This Matters
Cellular potency is a key differentiator for selecting a tool compound, as it reflects the compound's ability to engage its target in a complex intracellular environment and produce a functional phenotypic response.
OncologyCell ProliferationLung Cancer
[1] Vougiouklakis T, Saloura V, et al. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX. Oncotarget. 2018;9(61):31820-31831. View Source
In Vivo Tumor Growth Inhibition in Xenograft Models
OTS186935 trihydrochloride demonstrates significant and dose-dependent inhibition of tumor growth in vivo in two distinct human cancer xenograft models, without causing overt toxicity [1]. This provides strong evidence of its therapeutic potential and validates SUV39H2 as a targetable driver of tumorigenesis .
In vivo tumor growth inhibitionReported
MDA-MB-231: 42.6% TGI at 10 mg/kg; A549: 60.8% TGI at 25 mg/kg
Supports xenograft model endpoint interpretation
NOD/SCID or nude mice, 14-day IV administration
In Vivo PharmacologyXenograft ModelsDrug Development
Evidence Dimension
Tumor Growth Inhibition in Mouse Xenograft
Target Compound Data
MDA-MB-231 model: 42.6% TGI at 10 mg/kg; A549 model: 60.8% TGI at 25 mg/kg
Comparator Or Baseline
Vehicle control group
Quantified Difference
Dose-dependent tumor growth inhibition relative to control
Conditions
Female NOD/SCID mice (MDA-MB-231) or BALB/c nude mice (A549), IV administration, 14-day treatment
Why This Matters
Demonstrated in vivo efficacy is a crucial benchmark for selecting a tool compound for preclinical studies, confirming its bioavailability and target engagement within a living organism.
In Vivo PharmacologyXenograft ModelsDrug Development
[1] Vougiouklakis T, Saloura V, et al. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX. Oncotarget. 2018;9(61):31820-31831. View Source
OTS186935 trihydrochloride: Validated Research Applications
SUV39H2-Dependent Oncogenic Signaling and Gene Expression
OTS186935 trihydrochloride is the ideal tool compound for researchers aiming to elucidate the specific molecular mechanisms downstream of SUV39H2 inhibition. Its potent enzymatic inhibition and cellular activity allow for clear, dose-dependent studies on changes in H3K9me3 levels, tumor suppressor gene reactivation, and alterations in cancer cell signaling pathways [1]. This is a foundational application for target validation in academic and pharmaceutical research.
In Vivo Preclinical Efficacy and Safety in Xenografts
This compound is highly suitable for in vivo pharmacology studies to assess the therapeutic potential of SUV39H2 inhibition. Researchers can reliably use OTS186935 trihydrochloride in mouse xenograft models, such as those derived from MDA-MB-231 breast cancer or A549 lung cancer cells, to evaluate tumor growth suppression and monitor for any associated toxicity . Its favorable in vivo profile makes it a robust candidate for proof-of-concept studies.
DNA Damage Repair and Synthetic Lethality Studies
Based on its known mechanism of action, OTS186935 trihydrochloride is a valuable tool for exploring the role of SUV39H2 in DNA damage response pathways, including the regulation of γ-H2AX [1]. Researchers can employ it in combination studies with PARP inhibitors or DNA-damaging chemotherapies to investigate synthetic lethal interactions and identify new rational combination strategies for cancer treatment [2].
Application
Selection Property
Validation Focus
H3K9me3 and gene reactivation assays
Selective SUV39H2 inhibition
H3K9me3 change and tumor suppressor gene expression endpoints
γ-H2AX regulation and combined-exposure endpoint context
[1] Vougiouklakis T, Saloura V, et al. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX. Oncotarget. 2018;9(61):31820-31831. View Source
[2] Mori T, et al. Synthetic lethality from the combination of a histone methyltransferase SUV39H2 inhibitor and a poly (ADP-ribose) polymerase inhibitor for uterine leiomyosarcoma. Cancer Sci. 2025. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.